REACTION_SMILES
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[C:47]([O:48][CH3:49])([CH3:50])([CH3:51])[CH3:52].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43]([OH:44])(=[O:45])=[O:46].[CH3:53][OH:54]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43](=[O:44])(=[O:45])[OH:46]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Type
|
product
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Smiles
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COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
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Name
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|
Type
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product
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Smiles
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CCS(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:47]([O:48][CH3:49])([CH3:50])([CH3:51])[CH3:52].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43]([OH:44])(=[O:45])=[O:46].[CH3:53][OH:54]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43](=[O:44])(=[O:45])[OH:46]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:47]([O:48][CH3:49])([CH3:50])([CH3:51])[CH3:52].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43]([OH:44])(=[O:45])=[O:46].[CH3:53][OH:54]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9](=[O:10])[N:11]([CH3:12])[c:13]2[cH:14][cH:15][c:16]([NH:17][C:18]([c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[C:25]3[C:26](=[O:38])[NH:27][c:28]4[cH:29][c:30]([C:34](=[O:35])[O:36][CH3:37])[cH:31][cH:32][c:33]43)[cH:39][cH:40]2)[CH2:6][CH2:7]1.[CH3:41][CH2:42][S:43](=[O:44])(=[O:45])[OH:46]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc2c(c1)NC(=O)C2=C(Nc1ccc(N(C)C(=O)CN2CCN(C)CC2)cc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |